molecular formula C15H11ClFNO2 B14967258 2-(3-chloro-4-fluorophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

2-(3-chloro-4-fluorophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

Cat. No.: B14967258
M. Wt: 291.70 g/mol
InChI Key: NYINCMQJDVVGCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-chloro-4-fluorophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a complex organic compound characterized by its unique structural features. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. Its structure includes a chloro-fluorophenyl group and a tetrahydro-methanoisoindole core, which contribute to its distinctive chemical properties.

Preparation Methods

The synthesis of 2-(3-chloro-4-fluorophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione involves multiple steps, typically starting with the preparation of the chloro-fluorophenyl precursor. One common method involves the reaction of 3-chloro-4-fluoroaniline with a suitable dione under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to ensure high yield and purity .

Industrial production methods may involve scaling up the laboratory synthesis process, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize efficiency and minimize costs. Advanced techniques like continuous flow synthesis can also be employed to enhance production rates and ensure consistent quality.

Chemical Reactions Analysis

2-(3-chloro-4-fluorophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione undergoes various chemical reactions, including:

Scientific Research Applications

2-(3-chloro-4-fluorophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-chloro-4-fluorophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The chloro and fluoro groups enhance its binding affinity to certain enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, depending on the target and the context of its use .

Comparison with Similar Compounds

When compared to similar compounds, 2-(3-chloro-4-fluorophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione stands out due to its unique combination of chloro and fluoro substituents. Similar compounds include:

    3-chloro-4-fluorophenylboronic acid: Used in Suzuki-Miyaura coupling reactions.

    N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Known for its antibacterial activity

These compounds share some structural similarities but differ in their specific applications and reactivity profiles, highlighting the unique properties of this compound.

Properties

Molecular Formula

C15H11ClFNO2

Molecular Weight

291.70 g/mol

IUPAC Name

4-(3-chloro-4-fluorophenyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione

InChI

InChI=1S/C15H11ClFNO2/c16-10-6-9(3-4-11(10)17)18-14(19)12-7-1-2-8(5-7)13(12)15(18)20/h1-4,6-8,12-13H,5H2

InChI Key

NYINCMQJDVVGCO-UHFFFAOYSA-N

Canonical SMILES

C1C2C=CC1C3C2C(=O)N(C3=O)C4=CC(=C(C=C4)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.